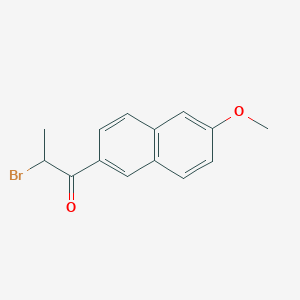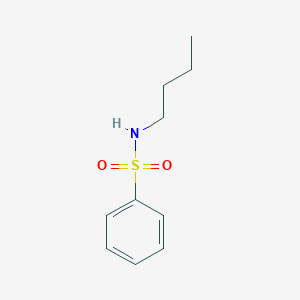
Metalaxyl acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-N-(methoxyacetyl) alanine is a N-acyl-L-amino acid.
Mechanism of Action
Target of Action
Metalaxyl acid, also known as Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate , is primarily used as a fungicide to control diseases caused by air and soil-borne pathogens . Its primary targets are fungi such as Pythium in various vegetable crops and Phytophthora in peas . It has been shown to inhibit the growth of Saprolegnia parasitica, a fungus responsible for considerable economic losses in aquaculture .
Biochemical Pathways
The action of this compound affects multiple biological functions, including protein synthesis, oxidative stress, lipid metabolism, and energy metabolism . In a study, it was found that the methionine, glutathione, and histidine contents in S. parasitica were downregulated by metalaxyl action, which can cause oxidative damage and thus destroy cellular molecular functions .
Pharmacokinetics
The absorption, distribution, and excretion of this compound are generally passive processes . Enzymatic metabolism and protein binding to plasma or tissue proteins can show a high degree of stereoselectivity . The most relevant metabolite in soils is the this compound, which is formed predominantly by soil microorganisms .
Result of Action
The action of this compound results in the inhibition of fungal growth, thereby controlling the spread of diseases in crops . It has been shown to have a significant inhibitory effect on S. parasitica growth . The disturbance of biochemical pathways by this compound leads to oxidative damage, disrupting cellular molecular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the soil environment plays a crucial role in the degradation and metabolism of this compound . The compound’s effectiveness can also be affected by the development of resistance in certain populations of fungi .
Biochemical Analysis
Biochemical Properties
Metalaxyl acid, as a metabolite of metalaxyl, is likely to interact with similar biochemical pathways as its parent compound. Metalaxyl’s effectiveness results from the inhibition of uridine incorporation into RNA and specific inhibition of RNA polymerase-1
Cellular Effects
Metalaxyl, the parent compound, has been shown to have effects on various types of cells and cellular processes It is reasonable to hypothesize that this compound may have similar effects, influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Metalaxyl, the parent compound, exerts its effects at the molecular level by inhibiting the synthesis of mycelium protein in the body of fungi, causing abnormal growth and death It is possible that this compound may have similar mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Metalaxyl is stable to hydrolysis under normal environmental pH values and is also photolytically stable in water and soil when exposed to natural sunlight . Its tolerance to a wide range of pH, light, and temperature leads to its continued use in agriculture As a metabolite of metalaxyl, this compound may exhibit similar stability and degradation patterns
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A study on the metabolic perturbations and toxic effects of rac-metalaxyl and metalaxyl-M in mice showed that metalaxyl-M induced greater hepatocellular inflammatory, necrosis, and vacuolation in mice than rac-metalaxyl at the same exposure dosage
Metabolic Pathways
Major metabolic routes of metalaxyl include hydrolysis of the methyl ester and methyl ether oxidation of the ring-methyl groups . These are precursors of conjugates in plants and animals . It is possible that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Metalaxyl has a tendency to migrate to deeper soil horizons with a potential to contaminate groundwater, particularly in soils with low organic matter and clay content As a metabolite of metalaxyl, this compound may exhibit similar transport and distribution patterns within cells and tissues
Properties
CAS No. |
87764-37-2 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
ZRIKZVLHMGYCIR-NSHDSACASA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)O)C(=O)COC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC |
Synonyms |
N-(2,6-Dimethylphenyl)-N-(2-methoxyacetyl)alanine; _x000B_N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine; N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine; CGA 62826; Metalaxyl Acid; Metalaxyl Free Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124943.png)


![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)




![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
